N-(2,3-dimethylphenyl)-N-[2-oxo-2-(3-oxo-3,4-dihydro-1(2H)-quinoxalinyl)ethyl]methanesulfonamide
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Overview
Description
N-(2,3-dimethylphenyl)-N-[2-oxo-2-(3-oxo-3,4-dihydro-1(2H)-quinoxalinyl)ethyl]methanesulfonamide is a useful research compound. Its molecular formula is C19H21N3O4S and its molecular weight is 387.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 387.12527733 g/mol and the complexity rating of the compound is 675. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Molecular Structure and Reactivity
Methanesulfonamide derivatives, such as those mentioned in the retrieved papers, often feature in crystallographic studies to understand their molecular conformations and bonding characteristics. For instance, studies on various N-substituted methanesulfonamides provide insights into their conformational preferences, hydrogen bonding patterns, and molecular packing in the solid state. These structural analyses are foundational in medicinal chemistry, where the conformational stability and intermolecular interactions of a compound can significantly influence its biological activity and solubility (Gowda, Foro, & Fuess, 2007).
Synthesis and Characterization
The synthesis and characterization of methanesulfonamide derivatives, as described in the literature, illustrate the versatility of these compounds as intermediates in organic synthesis. For example, the use of methanesulfonyl as a protective group in the synthesis of complex molecules demonstrates its utility in facilitating reactions under specific conditions and yielding products with high purity (Mizuno, Yamashita, Sawai, Nakamoto, & Goto, 2006). Such synthetic strategies are essential in the development of pharmaceuticals and novel materials.
Biological and Chemical Research Applications
Some methanesulfonamide derivatives have been explored for their biological activities, including their roles as inhibitors or substrates in enzymatic reactions. The study of quinolinyl sulfonamides as inhibitors for methionine aminopeptidase, for instance, underscores the potential of methanesulfonamide derivatives in drug discovery, particularly as antimicrobial and anticancer agents (Huang, Xie, Ma, Hanzlik, & Ye, 2006). Furthermore, the corrosion inhibition properties of certain quinoxalinyl-dihydropyrazolyl-phenyl-methanesulfonamides highlight their applications in materials science, protecting metals from degradation in acidic environments (Olasunkanmi, Obot, & Ebenso, 2016).
Safety and Hazards
Properties
IUPAC Name |
N-(2,3-dimethylphenyl)-N-[2-oxo-2-(3-oxo-2,4-dihydroquinoxalin-1-yl)ethyl]methanesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O4S/c1-13-7-6-10-16(14(13)2)22(27(3,25)26)12-19(24)21-11-18(23)20-15-8-4-5-9-17(15)21/h4-10H,11-12H2,1-3H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QEIMJDYICRKWOK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N(CC(=O)N2CC(=O)NC3=CC=CC=C32)S(=O)(=O)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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